molecular formula C12H11N3O3 B070786 4-Maleimidophenylacetic acid hydrazide CAS No. 188944-35-6

4-Maleimidophenylacetic acid hydrazide

Cat. No.: B070786
CAS No.: 188944-35-6
M. Wt: 245.23 g/mol
InChI Key: LVCRRPOBKJECNL-UHFFFAOYSA-N
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Description

4-Maleimidophenylacetic acid hydrazide is a chemical compound with the molecular formula C₁₂H₁₁N₃O₃. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a maleimide group, which is known for its reactivity towards thiol groups, making it useful in bioconjugation and other chemical processes .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Maleimidophenylacetic acid hydrazide typically involves the reaction of maleimide with phenylacetic acid hydrazide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Maleimide and phenylacetic acid hydrazide.

    Solvent: DMF or DMSO.

    Reaction Conditions: Heating at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Maleimidophenylacetic acid hydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.

    Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Thiol Reagents: For bioconjugation reactions.

    Acids and Bases: For hydrolysis reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products Formed

    Thioether Derivatives: Formed from reactions with thiol groups.

    Hydrolyzed Products: Resulting from hydrolysis reactions.

Scientific Research Applications

4-Maleimidophenylacetic acid hydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Maleimidobenzoic Acid Hydrazide: Similar in structure but with a benzoic acid moiety instead of phenylacetic acid.

    4-Maleimidobenzoic Acid Hydrazide: Another similar compound with a benzoic acid group.

    N-Maleoyl-L-Phenylalanine Hydrazide: Contains a phenylalanine moiety instead of phenylacetic acid.

Uniqueness

4-Maleimidophenylacetic acid hydrazide is unique due to its specific structure, which combines the reactivity of the maleimide group with the properties of phenylacetic acid hydrazide. This combination allows for versatile applications in bioconjugation, organic synthesis, and material science .

Properties

IUPAC Name

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCRRPOBKJECNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363617
Record name 4-Maleimidophenylacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188944-35-6
Record name 4-Maleimidophenylacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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